molecular formula C22H24ClN3O3S2 B11238819 N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11238819
M. Wt: 478.0 g/mol
InChI Key: ZGHMYAPHUUYGFL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a quinoline moiety, and a sulfanylacetamide linkage.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where diethylamine reacts with chlorosulfonic acid to form the diethylsulfamoyl group.

    Coupling Reactions: The chlorophenyl group and the sulfanylacetamide linkage are introduced through coupling reactions, often using reagents like thionyl chloride and acetic anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:

    N-(4-chlorophenyl)acetamide: Lacks the quinoline and sulfamoyl groups, resulting in different chemical properties and biological activities.

    2-(4-chlorophenylthio)acetamide: Contains a similar sulfanylacetamide linkage but lacks the quinoline moiety, affecting its reactivity and applications.

    6-(diethylsulfamoyl)-4-methylquinoline: Shares the quinoline and sulfamoyl groups but lacks the chlorophenyl and acetamide linkages, leading to different uses and effects.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in the individual components.

Properties

Molecular Formula

C22H24ClN3O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H24ClN3O3S2/c1-4-26(5-2)31(28,29)18-10-11-20-19(13-18)15(3)12-22(25-20)30-14-21(27)24-17-8-6-16(23)7-9-17/h6-13H,4-5,14H2,1-3H3,(H,24,27)

InChI Key

ZGHMYAPHUUYGFL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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